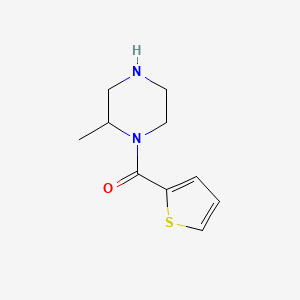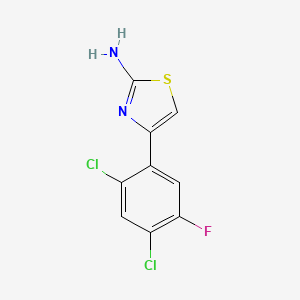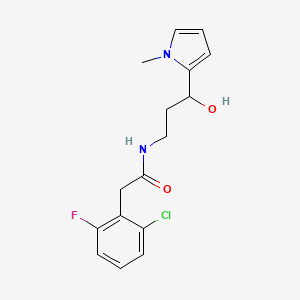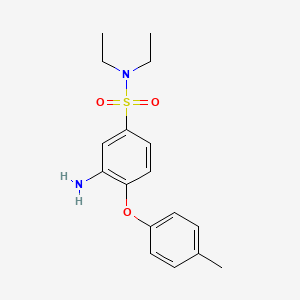
2-甲酰基-4-(三氟甲基)噻吩-3-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile: is a heterocyclic compound that features a thiophene ring substituted with a formyl group, a trifluoromethyl group, and a carbonitrile group
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Biology and Medicine:
Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry:
Corrosion Inhibitors: Thiophene derivatives are known for their use as corrosion inhibitors in industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile typically begins with thiophene derivatives.
Reaction Conditions:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.
Cyanation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The formyl group in 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Carboxy-4-(trifluoromethyl)thiophene-3-carbonitrile.
Reduction: 2-Hydroxymethyl-4-(trifluoromethyl)thiophene-3-carbonitrile.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile building block due to its reactive functional groups. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, potentially involving pathways related to its trifluoromethyl and carbonitrile groups.
相似化合物的比较
2-Formylthiophene-3-carbonitrile: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
4-(Trifluoromethyl)thiophene-3-carbonitrile:
Uniqueness: 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSYEYFIMOVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C=O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)
![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2428810.png)




![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)


